Neocarzinostatin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Neocarzinostatin is typically isolated from the fermentation broth of Streptomyces carzinostaticus. The isolation process involves several steps, including solvent extraction, chromatography, and crystallization. The compound is then purified to obtain the active form .
Industrial Production Methods: Industrial production of zinostatin involves large-scale fermentation of Streptomyces carzinostaticus. The fermentation broth is processed to extract and purify the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Neocarzinostatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its activation and interaction with biological targets.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often use halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of zinostatin that retain or enhance its cytotoxic properties
Properties
CAS No. |
9014-02-2 |
---|---|
Molecular Formula |
C35H35NO12 |
Molecular Weight |
661.6 g/mol |
IUPAC Name |
[11-[4,5-dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-(2-oxo-1,3-dioxolan-4-yl)-5-oxatricyclo[8.3.0.04,6]tridec-1(13)-en-2,7-diyn-12-yl] 2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C35H35NO12/c1-16-12-19(42-4)14-22-20(16)8-9-23(37)27(22)32(40)45-24-13-18-10-11-35(26-15-43-34(41)46-26)25(48-35)7-5-6-21(18)31(24)47-33-28(36-3)30(39)29(38)17(2)44-33/h8-9,12-14,17,21,24-26,28-31,33,36-39H,6,15H2,1-4H3 |
InChI Key |
BLXZMHNVKCEIJX-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](C=C3C2CC#C[C@@H]4[C@@](O4)(C#C3)[C@H]5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)O)NC)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C3CC#CC4C(O4)(C#CC3=CC2OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)C7COC(=O)O7)NC)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C3CC#CC4C(O4)(C#CC3=CC2OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)C7COC(=O)O7)NC)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Zinostatin; Neocarcinostatin |
Origin of Product |
United States |
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